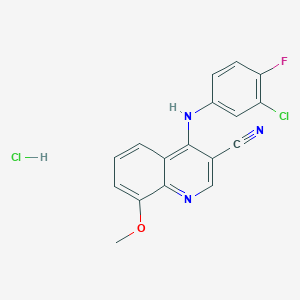

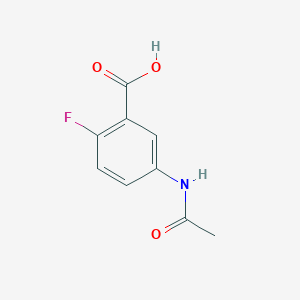

![molecular formula C13H14N2O2S3 B2671452 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1356723-27-7](/img/structure/B2671452.png)

3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . The yield of similar compounds was reported to be around 58% .Molecular Structure Analysis

The molecular structure of similar compounds was established using different physicochemical and analytical means such as 1H-NMR, FTIR, mass spectra, and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes to produce Schiff’s bases (intermediates). These intermediates are then reacted with chloroacetylchloride in the presence of triethylamine .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 174–176°C and a molecular weight of 448 . The IR (KBr) values were reported as 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .Aplicaciones Científicas De Investigación

Catalytic Applications

A study by Ghorbanloo and Maleki Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of sulfur and nitrogen-containing ligands in enhancing the catalytic behavior of metal complexes, suggesting that similar compounds might also serve as effective catalysts in various oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

The antimicrobial properties of imino-4-methoxyphenol thiazole derived Schiff bases were investigated by Vinusha et al. (2015), who synthesized compounds by condensing different amines with 5-hydroxy-2-methoxybenzaldehyde. These compounds showed moderate activity against bacteria and fungi, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Material Science and Synthesis

Research by Kobayashi et al. (2009) on the synthesis of 3-arylbenzo[b]thiophenes through an interrupted Pummerer reaction showcases the utility of sulfur-containing compounds in material science. This method provides a novel route for synthesizing benzo[b]thiophenes, which are valuable in organic electronics and photonics (Kobayashi et al., 2009).

Organic Synthesis

A synthesis approach involving 1,2,4-dithiazolidine-3,5-dione, discussed by Chen et al. (1996), presents a method for synthesizing sulfur and nitrogen-containing heterocycles. This research could provide a foundation for developing new synthetic pathways for compounds similar to "3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde," potentially useful in pharmaceuticals and agrochemicals (Chen et al., 1996).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S3/c1-3-18-12-14-15-13(20-12)19-8-10-6-9(7-16)4-5-11(10)17-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPVDEZKBOQTER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)SCC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

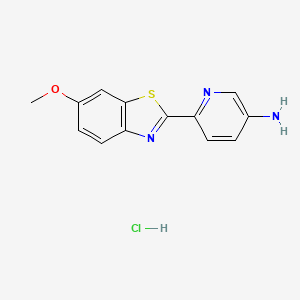

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2671370.png)

![3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine](/img/structure/B2671371.png)

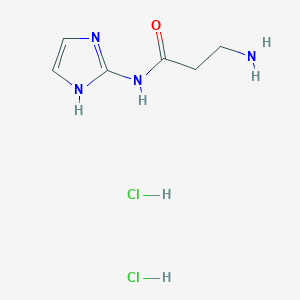

![N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide](/img/structure/B2671377.png)

![7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2671379.png)

![1-(5-(4-chlorophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2671384.png)

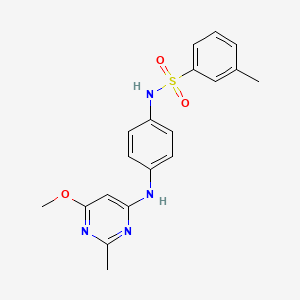

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)

![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)